![molecular formula C7H14O2 B231529 2,4,6-Trimethyl-1,3-dioxane CAS No. 19145-91-6](/img/structure/B231529.png)
2,4,6-Trimethyl-1,3-dioxane
Overview
Description
2,4,6-Trimethyl-1,3-dioxane is a chemical compound with the formula C7H14O2 . It is a perfumery component that exhibits a fruity, rhubarb, and hyacinth-like odor .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethyl-1,3-dioxane consists of a six-membered ring with two oxygen atoms and four carbon atoms . The molecular weight of the compound is 130.1849 .Scientific Research Applications
Stereostructure Analysis : Studies on the stereostructure of related 1,3-dioxanes, such as 2-ethynyl-substituted 2,4,4-trimethyl-1,3-dioxanes, have been conducted using techniques like PMR spectrometry and x-ray structure analysis. This research contributes to understanding the conformational properties of similar compounds (Kosulina, Karataeva, Zavodnik, & Kul'nevich, 1998).
Mass Spectrometry : Investigations using hybrid density functional theory have been conducted on fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Such studies help in understanding the conformational preference of ions in mass spectrometry, which is crucial for chemical analysis (Albu, 2006).
Chemical Bonding and Structure : Research on compounds like 1,4-dioxane and cobalt(II) links provides insights into chemical bonding and structural properties of related 1,3-dioxanes. Such studies are important for the development of new materials and understanding of molecular interactions (Calvo-Pérez, Ostrovsky, Vega, Pelikán, Spodine, & Haase, 2006).
Conformational Energy Differences : Research has been done on elucidating the conformational energy differences in substituted 1,3-dioxanes using methods like NMR spectroscopy, ab initio quantum mechanics, and molecular mechanics. This is significant in understanding the molecular behavior of such compounds (Cieplak, Howard, Powers, Rychnovsky, & Kollman, 1996).
Polymerization Studies : There are studies on the homopolymerization of 1,3-dioxan-2-one to high molecular weight poly(trimethylene carbonate), which is closely related to the chemical structure of interest. Such studies have implications in polymer chemistry and material science (Albertson & Sjöling, 1992).
Safety and Hazards
2,4,6-Trimethyl-1,3-dioxane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes serious eye irritation . It may also cause skin irritation and may be harmful if swallowed .
Relevant Papers Several papers related to 2,4,6-Trimethyl-1,3-dioxane were found in the search results . These papers discuss various aspects of the compound, including its synthesis, properties, and applications. Further analysis of these papers could provide more detailed information on the compound.
properties
IUPAC Name |
2,4,6-trimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-4-6(2)9-7(3)8-5/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOSNRNRKMTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940777 | |
Record name | 2,4,6-Trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19145-91-6, 36402-73-0 | |
Record name | 1,3-Dioxane, 2,4,6-trimethyl-, (2alpha,4alpha,6alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxane,2,4,6-trimethyl-, (2alpha,4alpha,6beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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